molecular formula C17H11ClN2O4S2 B2881404 5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922062-85-9

5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2881404
CAS No.: 922062-85-9
M. Wt: 406.86
InChI Key: PXLQJPLDMWHLEU-UHFFFAOYSA-N
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Description

5-Chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a thiophene ring substituted with a chloro group and a sulfonamide group, which is further linked to a dibenzo[b,f][1,4]oxazepine moiety. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from binding to the receptor and triggering a response. This inhibition can alter the biochemical pathways that are regulated by dopamine .

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the CNS. These pathways are involved in a variety of functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion . Alterations in these pathways can lead to changes in mood, behavior, and bodily functions.

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can result in a variety of effects at the molecular and cellular level. These effects can include changes in neuronal firing rates, alterations in gene expression, and modifications to synaptic plasticity . These changes can ultimately lead to alterations in behavior and physiology.

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors These can include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can influence drug metabolism and response

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. One common approach is the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the oxazepine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives, such as thiophene-2-sulfonic acid.

  • Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Medicine: It has potential therapeutic applications, including the treatment of central nervous system disorders, due to its structural similarity to known pharmaceuticals.

  • Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Dibenzo[b,f][1,4]oxazepine derivatives: These compounds share a similar core structure but may have different substituents.

  • Sulfonamide derivatives: These compounds contain the sulfonamide group but differ in their aromatic or heterocyclic components.

Uniqueness: 5-Chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4S2/c18-15-7-8-16(25-15)26(22,23)20-10-5-6-13-11(9-10)17(21)19-12-3-1-2-4-14(12)24-13/h1-9,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLQJPLDMWHLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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